tetracarbonylferrate(-II)

CAS No.:

Cat. No.: VC1828983

Molecular Formula: C4FeN4-2

Molecular Weight: 159.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4FeN4-2 |

|---|---|

| Molecular Weight | 159.91 g/mol |

| IUPAC Name | iron(2+);tetracyanide |

| Standard InChI | InChI=1S/4CN.Fe/c4*1-2;/q4*-1;+2 |

| Standard InChI Key | UFONDNJTHOTBBM-UHFFFAOYSA-N |

| Canonical SMILES | [C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |

Introduction

Chemical Identity and Structural Characteristics

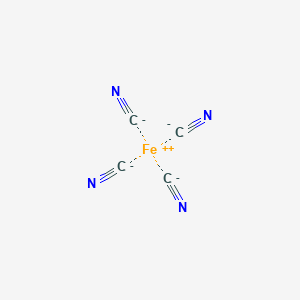

Tetracarbonylferrate(-II) is an iron coordination entity and metal carbonyl with the chemical formula [Fe(CO)₄]²⁻ . This dianion consists of an iron center coordinated to four carbonyl (CO) ligands in a tetrahedral arrangement. While PubChem lists an alternative formula involving cyanide ligands (C₄FeN₄²⁻), the preponderance of scientific literature confirms the carbonyl-based structure is the correct representation for this important organometallic species .

The dianion features a molecular weight of approximately 159.91 g/mol and exists as part of various salts, most commonly as the disodium salt Na₂[Fe(CO)₄] . When this sodium salt is complexed with dioxane as a solvate, it is widely known as Collman's reagent, named after James P. Collman who popularized its use in synthetic organic chemistry .

Structural Features

The tetracarbonylferrate(-II) dianion possesses a tetrahedral geometry around the iron center, with the four carbonyl ligands arranged symmetrically . This configuration follows the 18-electron rule, with the iron center achieving a stable electronic configuration through:

-

8 electrons from the Fe atom itself

-

8 electrons from the four CO ligands (2 electrons each)

-

2 electrons from the negative charge

The dianion is isoelectronic with nickel tetracarbonyl, Ni(CO)₄, but differs significantly in reactivity due to its negative charge . This electronic arrangement contributes to its nucleophilic character, making it a valuable reagent in organic synthesis.

Table 1: Structural Comparison of Tetracarbonylferrate(-II) with Related Iron Carbonyl Species

| Complex | Geometry | Fe Oxidation State | Total e⁻ Count | Typical Bond Lengths |

|---|---|---|---|---|

| [Fe(CO)₄]²⁻ | Tetrahedral | -2 | 18 | Longer C-O, shorter Fe-C |

| Fe(CO)₅ | Trigonal bipyramidal | 0 | 18 | Intermediate |

| [Fe(CO)₅]⁺ | Square pyramidal | +1 | 17 | Shorter C-O, longer Fe-C |

Physical and Chemical Properties

Physical Properties

Disodium tetracarbonylferrate typically exists as an oxygen-sensitive colorless solid that requires handling under inert atmosphere conditions . The compound is commonly used as a solvate with coordinating solvents such as tetrahydrofuran (THF), dimethoxyethane (DME), or dioxane, which help stabilize the sodium cations and enhance the reagent's solubility and reactivity .

Chemical Reactivity

The chemical behavior of tetracarbonylferrate(-II) is dominated by its nucleophilic character, arising from the electron-rich iron center. This reactivity enables it to function as a transition metal analog of Grignard reagents . Key reactive properties include:

-

Nucleophilic attack on electrophilic carbon centers, including alkyl halides and acyl chlorides

-

Formation of stable iron alkyl complexes that can undergo further transformations

-

Participation in oxidative addition reactions, particularly with organic halides

-

Ability to transfer carbonyl groups in certain transformations

An interesting spectroscopic trend is observed when comparing the Mössbauer data across the related series [Fe(CO)₅]⁺, Fe(CO)₅, and [Fe(CO)₄]²⁻. Contrary to conventional expectations, as the formal oxidation state decreases from Fe(I) to Fe(-II), there is a lowering of the isomer shift . This phenomenon is attributed to enhanced π-backbonding, which increases electron density in the Fe-C bond and CO ligand, resulting in a counterintuitive electronic distribution at the iron center .

Synthesis Methods

The preparation of tetracarbonylferrate(-II) has evolved from traditional mercury-based methods to more environmentally benign approaches using alternative reducing agents.

Traditional Mercury-Based Synthesis

The classical route to synthesizing disodium tetracarbonylferrate involves the reduction of iron pentacarbonyl with sodium amalgam under carefully controlled conditions :

Fe(CO)₅ + 2 Na → Na₂[Fe(CO)₄] + CO

This reaction proceeds through a two-electron reduction process, resulting in the loss of one carbonyl ligand and formation of the desired dianion.

Modern Synthetic Approaches

Contemporary synthetic methods avoid toxic mercury compounds by employing alternative reducing agents such as sodium naphthalene or sodium benzophenone ketyls :

Fe(CO)₅ + 2 Na → Na₂[Fe(CO)₄] + CO

A notable variation of this synthetic pathway occurs when a deficiency of sodium is used, leading to the formation of the deep yellow octacarbonyldiferrate:

2 Fe(CO)₅ + 2 Na → Na₂[Fe₂(CO)₈] + 2 CO

James P. Collman developed an economical method for preparing Na₂[Fe(CO)₄] starting from Fe(CO)₅ and sodium, which has become a standard protocol in many laboratories . The proper preparation of tetracarbonylferrate(-II) has been shown to significantly impact subsequent reactions, highlighting the importance of synthetic methodology in determining reactivity patterns .

Applications in Chemical Synthesis

Tetracarbonylferrate(-II) has established itself as a versatile reagent in organic and organometallic synthesis, facilitating numerous transformations with high selectivity.

Aldehyde Synthesis

One of the most valuable applications of tetracarbonylferrate(-II) is the conversion of primary alkyl halides to corresponding aldehydes in a two-step, "one-pot" reaction sequence :

-

Na₂[Fe(CO)₄] + RBr → Na[RFe(CO)₄] + NaBr

-

Na[RFe(CO)₄] + PPh₃ → intermediate complex

-

Intermediate + CH₃COOH → RCHO (aldehyde) + byproducts

Additionally, tetracarbonylferrate(-II) efficiently converts acyl chlorides to aldehydes via iron acyl complex intermediates:

These transformations provide a mild and selective route to aldehydes that complements traditional methods such as the Rosenmund reduction.

Carboxylic Acid, Ester, and Amide Synthesis

Tetracarbonylferrate(-II) serves as an effective reagent for the selective synthesis of aliphatic carboxylic acids, esters, and amides . The process typically begins with the formation of iron alkyl complexes:

-

Na₂[Fe(CO)₄] + RX → Na[RFe(CO)₄] + NaX

These iron alkyl intermediates can be transformed to:

-

Carboxylic acids through oxidation:

Na[RFe(CO)₄] + O₂, H⁺ → RCO₂H + Fe-containing byproducts -

Acid halides through oxidative halogenation:

Na[RFe(CO)₄] + 2 X₂ → RC(O)X + FeX₂ + 3 CO + NaX -

Esters and amides through appropriate modifications of the reaction conditions

Table 2: Selected Synthetic Applications of Tetracarbonylferrate(-II)

Organometallic Synthesis

Beyond organic transformations, tetracarbonylferrate(-II) plays a significant role in inorganic and organometallic synthesis. It contributes to the preparation of cyclobutadienyliron tricarbonyl complexes from 3,4-carbonyldioxycyclobutenes, demonstrating its utility in constructing complex organometallic architectures . The method of preparing tetracarbonylferrate(-II) has been shown to significantly impact the success of these reactions, highlighting the importance of proper synthetic protocols in this chemistry .

Reaction Mechanisms

Understanding the mechanistic aspects of tetracarbonylferrate(-II) reactions has been crucial for optimizing synthetic applications and developing new transformations.

Oxidative Addition Mechanisms

The mechanism of oxidative additions involving Na₂[Fe(CO)₄] has been investigated extensively, with particular focus on ion-pairing effects . Research has demonstrated that dramatic rate enhancements occur in polar solvents, attributed to the disruption of ion pairs, which generates more reactive species . This mechanistic insight explains the strong solvent dependence observed in many tetracarbonylferrate(-II)-mediated reactions.

Migratory Insertion Processes

The alkyl-acyl migratory insertion step, a fundamental transformation in numerous tetracarbonylferrate(-II)-mediated reactions, involves tight ion pairs as the kinetically active species . This process is particularly important in the formation of aldehydes and other carbonyl compounds. The mechanism typically involves:

-

Initial coordination of the alkyl group to the iron center

-

Migration of the alkyl group to a coordinated CO ligand

-

Formation of an acyl-iron species

-

Subsequent transformations to yield the final products

The nature of the cation (typically Na⁺) and the solvent system significantly influence these processes, with more polar environments generally facilitating faster reactions by promoting ion separation.

Current Research and Future Directions

Tetracarbonylferrate(-II) continues to attract research interest due to its versatility and potential for new applications in synthetic chemistry.

Recent Developments

Recent studies have explored the relationship between the electronic structure of tetracarbonylferrate(-II) and its reactivity patterns. The unusual Mössbauer spectroscopic trends observed across the series [Fe(CO)₅]⁺, Fe(CO)₅, and [Fe(CO)₄]²⁻ provide valuable insights into the electronic distribution in these species and help explain their distinct reactivity profiles .

The development of improved methodologies for preparing and handling tetracarbonylferrate(-II) complexes remains an active area of research, with emphasis on enhancing stability, selectivity, and ease of use.

Future Prospects

Several promising directions for future research on tetracarbonylferrate(-II) include:

-

Development of heterogeneous or supported versions of the reagent for easier handling and potential catalytic applications

-

Exploration of asymmetric transformations using chiral modifications of the tetracarbonylferrate(-II) framework

-

Application in continuous flow chemistry for industrial-scale processes

-

Investigation of tetracarbonylferrate(-II)-mediated C-H functionalization reactions

-

Computational studies to further elucidate reaction mechanisms and guide reaction development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume